molecular formula C10H5ClN4 B3043885 2-Chloro-6-pyrazin-2-ylnicotinonitrile CAS No. 946385-06-4

2-Chloro-6-pyrazin-2-ylnicotinonitrile

Cat. No.: B3043885
CAS No.: 946385-06-4
M. Wt: 216.62 g/mol
InChI Key: AKKCPXNFYSWWSF-UHFFFAOYSA-N
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Description

2-Chloro-6-pyrazin-2-ylnicotinonitrile is a useful research compound. Its molecular formula is C10H5ClN4 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Sensing and Detection

2-Chloro-6-pyrazin-2-ylnicotinonitrile derivatives have been explored for their potential in chemical sensing, particularly as fluorescent sensors. A study highlights the synthesis of a novel pyrazoline derivative starting from a chalcone and 3-chloro-6-hydrazinylpyridazine, proposed for the selective detection of Zn²⁺ ions. This sensor exhibits high selectivity and sensitivity, forming a 1:1 complex with Zn²⁺ and showing fluorescent enhancement, which could have implications for environmental monitoring and bioimaging applications (Gong, Zhao, Liu, & Lv, 2011).

Coordination Chemistry and Material Science

In coordination chemistry, this compound analogs serve as crucial ligands for metal complexes. Research on iron(II) and cobalt(II) complexes involving tris-azinyl analogs of 2,2':6',2''-terpyridine, including 2,6-di(pyrazinyl)pyridine, has been conducted. These complexes have been structurally characterized, revealing insights into their electronic properties and potential applications in catalysis, material science, and as functional components in molecular electronics (Cook, Tuna, & Halcrow, 2013).

Organic Synthesis and Heterocyclic Chemistry

The compound and its derivatives play a significant role in organic synthesis, particularly in the construction of heterocyclic compounds. A method developed for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines involves treating 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with various 2-aminopyridines. This process yields cyclized products in significant yields, showcasing the versatility of this compound derivatives in synthesizing complex heterocycles which are pivotal in pharmaceuticals, agrochemicals, and dyes (Raymond, Huang, Ornelas, & Scales, 2010).

Properties

IUPAC Name

2-chloro-6-pyrazin-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4/c11-10-7(5-12)1-2-8(15-10)9-6-13-3-4-14-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKCPXNFYSWWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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